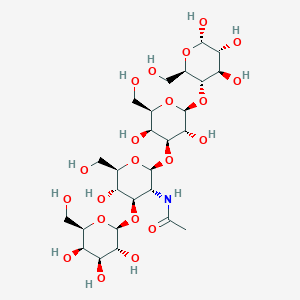

Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc

Description

Significance of Oligosaccharides in Biological Systems

Oligosaccharides, short polymers of monosaccharide units, are fundamental to life. wikipedia.org They can exist freely or, more commonly, are covalently attached to proteins or lipids, forming glycoproteins and glycolipids, respectively. wikipedia.orgproprep.com These complex structures are not merely decorative but are active participants in a wide array of biological functions.

One of their most critical roles is in cellular recognition and communication. wikipedia.orgvedantu.com The specific sequence and branching of the sugar chains act as molecular identifiers on the cell surface, mediating interactions between cells and with the extracellular matrix. vedantu.comyoutube.com This recognition is vital for processes ranging from immune responses, where the body distinguishes self from non-self, to fertilization and tissue organization. vedantu.com For instance, the ABO blood group antigens are determined by specific oligosaccharides on the surface of red blood cells. vedantu.com

Oligosaccharides also play a crucial role in cell adhesion. wikipedia.org Proteins known as lectins, which bind to specific carbohydrate structures, mediate cell-cell adhesion processes, such as the attachment of leukocytes to endothelial cells during an inflammatory response. wikipedia.org Furthermore, glycans can modulate the function of the proteins they are attached to, influencing their folding, stability, and enzymatic activity. youtube.comneb.com In the context of the gut microbiome, certain oligosaccharides, like those found in human milk, act as prebiotics, selectively promoting the growth of beneficial bacteria. wikipedia.orgwikipedia.org

Overview of Glycan Structural Diversity Relevant to Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc

The functional versatility of oligosaccharides stems from their immense structural diversity. mdpi.com Unlike the linear nature of DNA and proteins, glycans can be branched and can link monosaccharides together through various glycosidic bonds, creating a vast number of possible structures from a relatively small number of building blocks. mdpi.com This structural complexity is generated through a complex series of enzymatic reactions, not by a direct template like the genetic code. mdpi.com

This compound, or Lacto-N-tetraose (LNT), is a prime example of this structural specificity. It is a tetrasaccharide composed of four monosaccharide units: two galactose (Gal) molecules, one N-acetylglucosamine (GlcNAc), and one glucose (Glc) molecule. wikipedia.org The notation "this compound" precisely describes the linkages between these units. The "b" and "a" refer to the anomeric configuration of the glycosidic bond, while the numbers (e.g., 1-3, 1-4) indicate which carbon atoms of the adjacent monosaccharides are connected.

LNT is classified as a type I chain oligosaccharide due to the β(1→3) linkage between the terminal galactose and the N-acetylglucosamine. wikipedia.org This is in contrast to its isomer, lacto-N-neotetraose (LNnT), which is a type II chain possessing a β(1→4) linkage at this position. wikipedia.org This seemingly minor structural difference has significant biological implications, as different enzymes are required to break down these two molecules. wikipedia.org

The core structure of LNT is a recurring motif in more complex human milk oligosaccharides (HMOs), where it can be further elongated or modified with fucose or sialic acid residues, adding another layer of structural and functional diversity. tandfonline.comnih.gov The biosynthesis of LNT itself is a multi-step enzymatic process. It can be synthesized both chemically and through recombinant E. coli cells. wikipedia.org The enzymatic synthesis typically involves the precursor Lacto-N-triose II, which is then converted to LNT by the transfer of a galactose residue with a β1,3-linkage. tandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H45NO21 |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+/m1/s1 |

InChI Key |

AXQLFFDZXPOFPO-YOZLSADCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Structural Characterization and Glycoform Analysis of Gal B1 3 Glcnac B1 3 Gal B1 4 a Glc

Advanced Analytical Methodologies for Oligosaccharide Elucidation

The precise structural determination of oligosaccharides like Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc necessitates a combination of sophisticated analytical techniques. Mass spectrometry, nuclear magnetic resonance spectroscopy, and various chromatographic methods are the cornerstones of modern glycan analysis.

Mass Spectrometry for Glycan Sequencing and Linkage Analysis

Mass spectrometry (MS) is a powerful tool for determining the composition and sequence of glycans. sigmaaldrich.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS provide accurate mass measurements, which allow for the determination of the monosaccharide composition of the tetrasaccharide. sigmaaldrich.comnih.gov

Tandem mass spectrometry (MS/MS or MSn) is crucial for sequencing the glycan. nih.gov In a typical MS/MS experiment, the parent ion of the tetrasaccharide is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide information about the sequence of the monosaccharide units. For instance, the fragmentation pattern can reveal the order of galactose, N-acetylglucosamine, galactose, and glucose residues.

Furthermore, MS can be employed for linkage analysis, often after chemical derivatization such as permethylation. nih.govnih.gov Permethylation stabilizes the glycan structure and enhances ionization efficiency. nih.gov The fragmentation of permethylated glycans in an MS/MS experiment can produce cross-ring cleavage ions, which are diagnostic for the linkage positions between the monosaccharide units. acs.org However, determining the precise anomeric configuration (α or β) of the linkages by MS alone can be challenging. acs.org

Table 1: Mass Spectrometry Techniques for Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc Analysis

| Technique | Information Obtained | Key Advantages | Limitations |

| MALDI-TOF MS | Monosaccharide composition | High throughput, good for neutral glycans. sigmaaldrich.com | Can be challenging for acidic glycans. sigmaaldrich.com |

| ESI-MS | Monosaccharide composition, sequencing (with MS/MS). nih.gov | Soft ionization, suitable for fragile molecules. nih.gov | Can be sensitive to salt contamination. nih.gov |

| Tandem MS (MS/MS) | Glycan sequencing, linkage information. nih.gov | Provides detailed structural information. nih.gov | Interpretation of spectra can be complex. |

| Permethylation with MS | Linkage analysis. nih.govnih.gov | Stabilizes glycans, improves ionization. nih.gov | Requires chemical derivatization. |

Nuclear Magnetic Resonance Spectroscopy for Anomeric Configuration and Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the anomeric configuration (α or β) and the linkage positions of oligosaccharides. nih.gov 1D and 2D NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

The anomeric protons (H-1) of each monosaccharide residue resonate in a distinct region of the 1H NMR spectrum (typically between 4.4 and 6.0 ppm). nih.gov The coupling constant (3J H1,H2) between the anomeric proton and the proton on the adjacent carbon (H-2) is a key indicator of the anomeric configuration. nih.gov For most pyranose sugars, a large coupling constant (around 8 Hz) is characteristic of a β-anomer, while a small coupling constant (around 3-4 Hz) indicates an α-anomer. unimo.it

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all the proton and carbon signals and to establish the connectivity between the monosaccharide units. nih.gov The HMBC experiment is particularly powerful for determining the linkage positions by showing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue involved in the glycosidic bond.

Table 2: NMR Spectroscopy Parameters for Structural Elucidation

| NMR Experiment | Parameter | Structural Information |

| 1H NMR | Chemical Shift (δ) | Anomeric proton region (4.4-6.0 ppm). nih.gov |

| 1H NMR | Coupling Constant (J) | 3J H1,H2 value for anomeric configuration. nih.gov |

| 2D COSY/TOCSY | Cross-peaks | Scalar coupling networks within each monosaccharide. nih.gov |

| 2D HSQC | Cross-peaks | Correlation of protons to their directly attached carbons. nih.gov |

| 2D HMBC | Cross-peaks | Long-range correlations to determine linkage positions. nih.gov |

Chromatographic Techniques for Glycan Separation and Profiling

Chromatographic techniques are essential for the separation and purification of the tetrasaccharide from complex mixtures and for glycan profiling. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. sigmaaldrich.com

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates. researchgate.netjasco.hu The separation is based on the different acidities of the hydroxyl groups of the carbohydrates at high pH. researchgate.net This technique can effectively separate isomers and provide quantitative information. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful HPLC mode for glycan separation. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent. This allows for the separation of glycans based on their hydrophilicity. HILIC can be coupled with fluorescence detection after labeling the glycans, or with mass spectrometry for structural analysis.

Table 3: Chromatographic Methods for Glycan Analysis

| Technique | Principle | Detection Method | Application |

| HPAEC-PAD | Anion exchange at high pH. researchgate.net | Pulsed Amperometric Detection. researchgate.net | Separation of underivatized glycans, isomer separation. researchgate.netnih.gov |

| HILIC | Partitioning based on hydrophilicity. nih.gov | Fluorescence (with labeling), MS. | Glycan profiling and separation. nih.gov |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity. sigmaaldrich.com | UV, Fluorescence (with labeling), MS. | Analysis of derivatized glycans. |

Isomeric Considerations and Linkage Specificity within the Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc Structure

The specific arrangement of linkages and anomeric configurations in Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc is critical to its biological function. Any variation in these parameters results in a different isomer with potentially distinct properties.

The biosynthesis of this specific tetrasaccharide is governed by the high specificity of glycosyltransferases. nih.gov These enzymes recognize the acceptor molecule and the donor sugar nucleotide with high precision to catalyze the formation of the correct glycosidic linkage. nih.gov For example, a specific β-1,3-galactosyltransferase is responsible for adding the terminal galactose to the N-acetylglucosamine residue.

Glycoform Variations and their Structural Implications

The term "glycoform" refers to the different glycan structures that can be attached to a specific glycosylation site on a glycoprotein (B1211001). While the core structure of Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc is defined, variations can occur, leading to different glycoforms.

Furthermore, the context in which this tetrasaccharide is found, whether as a free oligosaccharide or as part of a larger glycoconjugate, influences its structural presentation and accessibility for interactions with other molecules, such as lectins or antibodies. The analysis of these glycoform variations is crucial for understanding the diverse roles of this important glycan structure in biological systems.

Biological Roles and Functional Significance of Gal B1 3 Glcnac B1 3 Gal B1 4 a Glc and Analogous Glycans

Role in Cellular Recognition and Adhesion Mechanisms

Glycans are fundamental to the processes of cellular recognition and adhesion, which are essential for tissue formation and maintenance. These complex carbohydrates mediate these interactions through both cell-cell and cell-matrix engagements.

The intricate dance of cell-cell recognition is often choreographed by the specific interactions between glycans on one cell and glycan-binding proteins (lectins) on another. Structures analogous to Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc, such as those containing poly-N-acetyllactosamine (poly-LacNAc) chains, are known to be involved in these processes. Poly-LacNAc, a polymer of repeating N-acetyllactosamine units (Galβ1-4GlcNAcβ1-3), serves as a scaffold for various terminal glycan structures that can modulate cell-cell adhesion. oup.com Altered expression of these extended glycan chains has been observed in cancer cells, suggesting a role in regulating cell adhesion during malignancy and metastasis. oup.com

One of the key families of lectins involved in recognizing these glycan structures is the galectins. Galectins can bind to β-galactoside-containing glycans, such as those with LacNAc motifs, and by doing so, can cross-link glycoproteins on the cell surface. This cross-linking can lead to the formation of a galectin-glycoprotein lattice that modulates receptor clustering and signaling, thereby influencing cell adhesion and migration.

| Glycan Structure | Interacting Partner(s) | Biological Outcome |

| Poly-N-acetyllactosamine | Galectins, Selectins | Modulation of cell-cell adhesion, immune cell trafficking, tumor metastasis |

| Lacto-N-tetraose (LNT) | Bifidobacterium longum subsp. infantis | Promotion of beneficial gut bacteria growth |

| Sialyl Lewis X | Selectins | Leukocyte rolling and adhesion during inflammation |

This table provides examples of glycan structures and their roles in cellular interactions.

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to tissues and plays a crucial role in cell signaling. Glycans on both cell surface receptors and ECM components are critical for mediating the dynamic interactions between cells and their surrounding matrix.

Key ECM proteins such as fibronectin and laminin are heavily glycosylated, and these N-glycans are essential for their function in cell adhesion and migration. nih.govlayerorigin.comresearchgate.net For instance, the N-glycans on plasma fibronectin have been shown to positively regulate cell adhesion and directed cell migration by synergistically promoting integrin-mediated adhesive signals. nih.govresearchgate.net Similarly, the carbohydrate moieties of laminin are important for cellular spreading and neurite outgrowth. wikipedia.orgresearchgate.net While the specific glycosylation profile of these proteins can vary, they often contain complex N-glycans with terminal structures that can be recognized by cell surface receptors.

Integrins, a major class of cell surface receptors that mediate cell-matrix adhesion, are themselves glycoproteins. The glycosylation of integrins can modulate their ligand-binding affinity and signaling functions, thereby influencing cell adhesion and spreading.

Involvement in Host-Pathogen Interactions

The surfaces of both host cells and pathogens are adorned with a dense layer of glycans, making these molecules key players in the initial stages of infection. Pathogens have evolved to recognize specific host cell surface glycans as receptors for attachment and entry, while the host utilizes its glycan repertoire to modulate immune responses against these invaders.

Many pathogens, including bacteria and viruses, exploit host cell surface glycans as attachment sites. Glycans containing galactose (Gal) and N-acetylglucosamine (GlcNAc) are common targets for microbial adhesins. For example, the opportunistic pathogen Acinetobacter baumannii interacts with components of the host extracellular matrix through specific glycans, including those containing Gal(β1–3/4)-GlcNAc. nih.gov Furthermore, unidentified adhesins on the surface of A. baumannii can bind to glycosphingolipids such as lactotetraosylceramide (Galβ1–3GlcNAcβ1–3Galβ1–4Glc-ceramide). nih.gov

The lipooligosaccharide (LOS) of Neisseria meningitidis contains a terminal lacto-N-neotetraose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc) structure, which mimics human glycans and may play a role in immune evasion. nih.gov Human milk oligosaccharides (HMOs), such as lacto-N-tetraose (LNT), can act as soluble decoy receptors, inhibiting the adhesion of pathogens like Streptococcus pneumoniae to host cells. nih.govresearchgate.net This anti-adhesive property highlights the protective role of such glycans against infection. layerorigin.com

| Pathogen | Host Glycan Receptor (or Analog) | Reference |

| Acinetobacter baumannii | Gal(β1–3/4)-GlcNAc, Lactotetraosylceramide | nih.gov |

| Neisseria meningitidis | Lacto-N-neotetraose | nih.gov |

| Streptococcus pneumoniae | Inhibited by Lacto-N-neotetraose | nih.govresearchgate.net |

| Clostridium difficile enterotoxin A | α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) | nih.gov |

This table details examples of pathogens and the host glycan structures they recognize for adherence.

Glycans play a dual role in the immune response to pathogens. On one hand, pathogen-associated molecular patterns (PAMPs), which include microbial glycans, are recognized by pattern recognition receptors (PRRs) on immune cells, triggering an innate immune response. On the other hand, pathogens can mimic host glycans to evade immune surveillance.

The α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), which is structurally related to the terminal end of the specified tetrasaccharide, provides a fascinating example of glycan-mediated immune modulation. frontiersin.org This epitope is abundant in non-primate mammals but absent in humans, who instead produce high levels of anti-Gal antibodies. This natural antibody can opsonize pathogens expressing the α-Gal epitope, enhancing their clearance by phagocytes. frontiersin.org Conversely, some viruses can acquire α-Gal epitopes from the host cells they infect, potentially making them targets for the anti-Gal antibody. frontiersin.org

Contribution to Immune System Homeostasis

The immune system relies on a complex network of signaling molecules and cellular interactions to maintain a delicate balance between activation and tolerance. Glycans and their binding partners are integral components of this regulatory network, influencing the development, activation, and function of immune cells.

Galectins, by binding to specific glycans on the surface of T cells and B cells, can modulate their activation and differentiation. nih.govfrontiersin.org For example, galectin-3 can form lattices with glycoproteins on the T cell surface, which controls the threshold for T cell activation. nih.gov In B cells, galectins have been implicated in regulating development, signaling, and antibody production. nih.govvectorlabs.com

The glycosylation patterns of immune cells themselves are dynamically regulated and can influence their function. For instance, the branching of N-glycans on T cell receptors can affect T cell signaling and activation. frontiersin.org Analogous structures to Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc, such as lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), found in human milk, are known to have immunomodulatory effects. layerorigin.comchr-hansen.com They can promote the growth of beneficial gut bacteria, which in turn helps to shape the developing immune system of an infant. layerorigin.comwikipedia.orglayerorigin.com LNT has also been shown to have direct immune-supportive benefits. chr-hansen.com

Glycan Function in Mammalian Development and Physiology

The tetrasaccharide Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc, also known as Lacto-N-tetraose, and its analogs are pivotal glycans involved in a variety of biological processes crucial for mammalian development and physiological functions. These complex carbohydrates are not merely structural components but act as informational molecules that mediate cellular recognition, signaling, and adhesion events.

Early Embryonic Glyco-epitopes

Glycans are dynamic regulators of cell surface interactions during embryogenesis. While direct evidence for the free tetrasaccharide this compound as a standalone embryonic glyco-epitope is still emerging, the core structure is fundamental to more complex glycans that are well-established markers of developmental stages.

One such significant epitope is the sialylated form, Sialyl-lacto-N-tetraose. Research has identified sialyl-lactotetraosylceramide, a glycolipid bearing this glycan, as a novel cell surface marker for undifferentiated human pluripotent stem cells, including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). Its expression is abundant on the surface of these pluripotent cells and is rapidly downregulated upon differentiation. This specific expression pattern suggests a role in maintaining the pluripotent state and in the early events of lineage commitment.

Furthermore, Lacto-N-tetraose is a prominent component of human milk oligosaccharides (HMOs), which are crucial for the development of the infant gut microbiome and immune system. nih.govmedchemexpress.com While this relates to postnatal development, the presence of such a complex glycan in early nutrition underscores its biological importance for the growing organism. The abundance and variability of Lacto-N-tetraose in the milk of mothers delivering preterm infants further highlight its potential role in early life development and adaptation. nih.gov

Table 1: Expression of Lacto-N-tetraose and its Derivatives in Early Development

| Glycan Derivative | Cellular Context | Developmental Significance |

| Sialyl-lactotetraosylceramide | Human Embryonic Stem Cells (hESCs), Induced Pluripotent Stem Cells (hiPSCs) | Marker of undifferentiated state; expression decreases upon differentiation. |

| Lacto-N-tetraose | Human Milk Oligosaccharides (HMOs) | Prebiotic for infant gut microbiome, immune modulation, and protection against pathogens. nih.govmedchemexpress.comnih.gov |

Role in Blood Group Antigen Systems and Variants

The Gal(b1-3)GlcNAc- core of Lacto-N-tetraose forms the "type 1 chain" precursor for several important human blood group antigens. nih.govajol.info These antigens are not restricted to red blood cells but are also expressed on the surfaces of various epithelial cells and are present in secretions. The synthesis of these blood group determinants involves the sequential addition of monosaccharides by specific glycosyltransferases.

Lacto-N-tetraose serves as the foundational structure for the synthesis of the Lewis blood group antigens, specifically Lewis a (Lea) and Lewis b (Leb). ajol.info The addition of a fucose residue to the GlcNAc of the type 1 chain by the fucosyltransferase FUT3 results in the Lea antigen. Further fucosylation of the terminal galactose by FUT2 leads to the formation of the Leb antigen.

Moreover, the type 1 chain can also be modified to form the H, A, and B antigens of the ABO blood group system. nih.gov The H antigen is formed by the addition of a fucose to the terminal galactose of the type 1 chain. This H antigen is the precursor for the A and B antigens. The addition of an N-acetylgalactosamine to the H antigen creates the A antigen, while the addition of a galactose results in the B antigen. Individuals with blood group O express the unmodified H antigen. nih.gov The expression of these antigens on different carrier molecules (glycoproteins or glycolipids) can lead to a variety of blood group variants.

Table 2: Blood Group Antigens Derived from the Lacto-N-tetraose (Type 1 Chain) Precursor

| Precursor Chain | Modifying Enzyme(s) | Resulting Blood Group Antigen | Antigen Structure (Terminal Portion) |

| Type 1 Chain (Galβ1-3GlcNAc-) | FUT3 | Lewis a (Lea) | Galβ1-3(Fucα1-4)GlcNAc- |

| H type 1 antigen (Fucα1-2Galβ1-3GlcNAc-) | FUT3 | Lewis b (Leb) | Fucα1-2Galβ1-3(Fucα1-4)GlcNAc- |

| Type 1 Chain (Galβ1-3GlcNAc-) | FUT2 | H type 1 antigen | Fucα1-2Galβ1-3GlcNAc- |

| H type 1 antigen | A-transferase (GTA) | A antigen (type 1) | GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAc- |

| H type 1 antigen | B-transferase (GTB) | B antigen (type 1) | Galα1-3(Fucα1-2)Galβ1-3GlcNAc- |

Glycans as Integral Components of Glycoconjugates (e.g., Glycolipids, Glycoproteins)

The tetrasaccharide this compound rarely exists in a free state within the body. Instead, it primarily functions as the carbohydrate portion (glycan) of more complex molecules known as glycoconjugates, which include glycolipids and glycoproteins. wikipedia.org In these forms, the glycan is covalently attached to a lipid or a protein, respectively.

As a component of glycolipids , the tetrasaccharide is linked to a ceramide lipid anchor, forming a glycosphingolipid. glycoepitope.jp A well-characterized example is lactotetraosylceramide. nih.gov These glycolipids are embedded in the outer leaflet of the cell membrane, with the glycan portion extending into the extracellular space. Here, they contribute to the glycocalyx and participate in cell-cell recognition, adhesion, and signaling. The expression of specific glycolipids can change dramatically during cellular differentiation and in disease states.

As part of glycoproteins , the type 1 chain structure is found in both N-linked and O-linked glycans. nih.govnih.gov In N-linked glycans, the oligosaccharide is attached to the amide nitrogen of an asparagine residue, while in O-linked glycans, it is attached to the hydroxyl group of a serine or threonine residue. wikipedia.orgyoutube.com These glycoprotein-bound glycans are crucial for the proper folding, stability, and function of the protein. wikipedia.org They also mediate interactions with other molecules, such as lectins (carbohydrate-binding proteins), which are critical for processes like immune cell trafficking and pathogen recognition. nih.gov The presence of the type 1 chain on glycoproteins is particularly prominent in epithelial tissues of the gastrointestinal and reproductive tracts. nih.gov

Molecular Interactions and Specificity of Gal B1 3 Glcnac B1 3 Gal B1 4 a Glc with Glycan Binding Proteins

Lectin-Glycan Recognition Specificity

Lectins, a class of proteins that bind to specific carbohydrate structures, are key partners in the biological activity of LNT and its structural motifs. The recognition process is highly specific, with subtle changes in the glycan structure leading to significant differences in binding affinity and biological outcomes.

The binding of LNT and its constituent disaccharides to lectins, particularly galectins, has been a subject of detailed investigation. Galectins are a family of β-galactoside-binding proteins involved in processes like cell adhesion, inflammation, and cancer. nih.govnih.gov The affinity of these interactions is often quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.

Studies have shown that different galectins exhibit distinct preferences for the two disaccharide units within LNT: the type 1 LacNAc (LN1) or Gal(β1-3)GlcNAc, and the type 2 LacNAc (LN2) or Gal(β1-4)GlcNAc. nih.govnih.gov For instance, galectin-1 and the carbohydrate recognition domain (CRD) of galectin-3 have a higher affinity for LN2 over LN1, whereas galectin-7 shows the opposite preference. nih.govnih.gov This differential binding is crucial for the specific biological roles of each galectin.

Table 1: Dissociation Constants (Kd) for the Interaction of Human Galectins with Type 1 and Type 2 LacNAc Disaccharides

| Lectin | Ligand | Kd (μM) - Biolayer Interferometry | Kd (μM) - Fluorescence Anisotropy |

|---|---|---|---|

| Galectin-1 | Gal(β1-3)GlcNAc (LN1) | 269 ± 14 | 5.0 ± 0.3 |

| Gal(β1-4)GlcNAc (LN2) | 125 ± 2 | 2.5 ± 0.1 | |

| Galectin-3 (CRD) | Gal(β1-3)GlcNAc (LN1) | 358 ± 20 | 6.8 ± 0.4 |

| Gal(β1-4)GlcNAc (LN2) | 122 ± 11 | 2.2 ± 0.1 | |

| Galectin-7 | Gal(β1-3)GlcNAc (LN1) | 104 ± 10 | 1.8 ± 0.1 |

| Gal(β1-4)GlcNAc (LN2) | 240 ± 11 | 4.2 ± 0.2 |

Data sourced from Hsieh et al. (2015). nih.govnih.gov

The structural basis for the specific recognition of glycans by lectins lies in the precise three-dimensional arrangement of hydroxyl groups and other chemical features on the sugar rings, as well as the conformation of the glycosidic linkages. The difference in the anomeric linkage between the Gal and GlcNAc residues in type 1 (β1-3) and type 2 (β1-4) LacNAc structures is a critical determinant of binding specificity for galectins. nih.govresearchgate.net

X-ray crystallography and NMR spectroscopy studies have revealed that the GlcNAc moiety of LN1 and LN2 adopts different orientations within the galectin binding site to maintain crucial hydrogen bonding interactions. nih.govresearchgate.netplos.org Specifically, the glycosidic torsion angle (ψ) of galectin-bound LN1 is significantly different from that of galectin-bound LN2, leading to a different presentation of the GlcNAc residue to the protein. nih.govresearchgate.net Furthermore, a salt-bridge network involving conserved arginine and aspartate/glutamate residues in the galectin's carbohydrate recognition domain (CRD) has been identified as being critical for differentiating between LN1 and LN2. nih.govresearchgate.net

Molecular dynamics simulations have further elucidated these interactions, showing that for β1-4 linked epitopes, positions 2 and 3 of the GlcNAc ring face the lectin, while in β1-3 linked structures, these positions are exposed to the solvent. frontiersin.org This differential orientation affects the hydrogen bonding network between the glycan and the lectin. For example, in the N-terminal domain of galectin-4, the OH4 of the GlcNAc in type 1 antigens establishes a hydrogen bond with specific amino acid residues, a pattern that differs from the interactions seen with type 2 antigens. frontiersin.org Saturation Transfer Difference (STD) NMR experiments have confirmed that the N-acetyl group of the GlcNAc in β1-3 linked antigens is in closer proximity to aromatic residues in the lectin's binding site compared to β1-4 linked antigens. frontiersin.orgplos.org

Glycosyltransferase-Substrate Recognition Mechanisms

The biosynthesis of Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc is a multi-step enzymatic process involving several specific glycosyltransferases. These enzymes exhibit high substrate specificity, recognizing specific acceptor molecules and catalyzing the formation of precise glycosidic linkages.

The synthesis of LNT can be initiated from lactose (B1674315) (Gal(β1-4)Glc). The key enzymatic steps are:

The addition of an N-acetylglucosamine (GlcNAc) residue to the galactose of lactose via a β1-3 linkage. This reaction is catalyzed by a β1,3-N-acetylglucosaminyltransferase, such as LgtA from Neisseria meningitidis. researchgate.netnih.gov

The subsequent addition of a galactose (Gal) residue to the newly added GlcNAc in a β1-3 linkage, forming LNT. This step is catalyzed by a β1,3-galactosyltransferase, such as WbgO from Escherichia coli or Cvβ3GalT from Capnocytophaga violaceum. nih.govnih.gov

The efficiency of these enzymes can vary. For example, the E. coli β1,3-galactosyltransferase (EcWbgO) has a relatively high KM value for its UDP-Gal donor, which can limit the rate of LNT synthesis. nih.gov In contrast, some β-N-acetylhexosaminidases, like BbhI from Bifidobacterium bifidum, can efficiently catalyze the transglycosylation of a GlcNAc residue to lactose to form the core Gal(β1-3)GlcNAc structure. nih.gov The substrate specificity of these enzymes is crucial for the correct assembly of the LNT tetrasaccharide. For instance, the β1,3-galactosyltransferase involved in the synthesis of the Lewis a epitope in plants has a strict requirement for type 1 chain structures (Galβ1-3GlcNAc) as acceptors. nih.gov

Computational Approaches to Glycan Binding Site Prediction and Modeling

Computational methods are increasingly used to understand and predict the interactions between glycans and proteins. Molecular dynamics (MD) simulations and molecular docking are powerful tools for visualizing and analyzing these interactions at an atomic level. nih.govacs.org

MD simulations have been instrumental in revealing the conformational dynamics of glycan-lectin complexes. For example, simulations of blood group antigens with the N-terminal domain of galectin-4 have shown how the β1-3 versus β1-4 linkage in the core disaccharide leads to different orientations of the reducing-end sugar relative to the lectin surface. frontiersin.org These simulations can predict hydrogen bonding patterns and other non-covalent interactions that govern binding specificity. frontiersin.org

The prediction of glycan binding sites on proteins is another area where computational approaches are valuable. Methods based on protein structure, sequence, or homology can be used to identify potential carbohydrate-binding pockets. acs.org Machine learning algorithms are also being developed to predict protein-glycan interactions with increasing accuracy. nih.govnih.gov These computational tools, often used in conjunction with experimental data from techniques like NMR spectroscopy, provide a detailed picture of the molecular determinants of glycan recognition. frontiersin.orgnih.govunimib.it

Advanced Methodologies for Glycan Research on Gal B1 3 Glcnac B1 3 Gal B1 4 a Glc and Analogues

Comprehensive Glycomic Analysis Techniques

Glycomics, the comprehensive study of the full complement of sugars in an organism, employs a range of techniques to analyze glycan structures and functions. creative-proteomics.comcreative-proteomics.com This field is crucial for understanding the roles of glycans in health and disease, as alterations in glycosylation are associated with various pathological conditions. nih.govcreative-proteomics.com

The structural complexity and heterogeneity of glycans present significant analytical challenges. maynoothuniversity.ie High-resolution separation techniques are essential for isolating specific glycans like Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc from complex biological mixtures.

Liquid Chromatography (LC): Techniques such as hydrophilic interaction liquid chromatography (HILIC) are widely used for the separation of released glycans. maynoothuniversity.ienih.gov High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) in a 96-well format have enabled high-throughput glycan profiling. beilstein-institut.deoup.com

Mass Spectrometry (MS): Mass spectrometry is a cornerstone of glycan analysis, providing detailed structural information. sprigner.com Gas chromatography-mass spectrometry (GC-MS) has been successfully used for the characterization of tetrasaccharides after derivatization. uliege.benih.govresearchgate.net For more complex analyses, tandem mass spectrometry (MS/MS) can provide information on the sequence and linkage of monosaccharide units. nih.gov

Interactive Data Table: High-Resolution Methods for Glycan Analysis

| Method | Principle | Application for this compound |

| HILIC | Separation based on hydrophilicity. | Isolation of the tetrasaccharide from a complex mixture of glycans. |

| UHPLC | High-resolution separation using small particle columns. | High-throughput profiling of samples containing the target glycan. |

| GC-MS | Separation of volatile derivatives followed by mass analysis. | Characterization and quantification of the derivatized tetrasaccharide. nih.govresearchgate.net |

| Tandem MS | Fragmentation of selected ions for structural elucidation. | Determination of the glycosidic linkages and monosaccharide sequence. |

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and glycomics, is crucial for a comprehensive understanding of glycosylation. nih.govresearchgate.net This multi-omics approach allows researchers to connect changes in gene expression with alterations in the glycome, providing insights into the regulation of glycosylation pathways. nih.gov

Transcriptomic and Glycomic Integration: By correlating glycogene expression data from RNA sequencing (RNA-seq) with glycan abundance data from mass spectrometry, it is possible to build models that predict glycosylation patterns. nih.govplos.org This integration can help identify the specific glycosyltransferases and other enzymes responsible for the synthesis of structures like this compound. frontiersin.org

Proteomic and Glycomic Integration (Glycoproteomics): This approach aims to identify the specific proteins that are modified with particular glycans. nih.gov By combining proteomic data with glycomic analysis, researchers can determine the site-specific glycosylation of proteins, revealing how specific glycan structures contribute to protein function.

Interactive Data Table: Multi-Omics Integration in Glycobiology

| Omics Data | Integration with Glycomics | Insights Gained for this compound |

| Genomics | Identifying genes encoding glycosyltransferases and other glycan-modifying enzymes. | Understanding the genetic basis for the synthesis of the tetrasaccharide. |

| Transcriptomics | Correlating gene expression levels with glycan abundance. nih.gov | Identifying the key enzymes involved in the biosynthesis of the tetrasaccharide under different conditions. |

| Proteomics | Identifying the specific proteins carrying the tetrasaccharide structure. | Elucidating the biological context and function of the glycan on specific glycoproteins. |

Glycan Array Technology for High-Throughput Interaction Profiling

Glycan arrays are powerful tools for studying the interactions of glycans with proteins and other molecules in a high-throughput manner. wikipedia.orgnih.gov These arrays consist of a collection of glycans immobilized on a solid surface, which can be probed with fluorescently labeled proteins to identify binding partners. glycantherapeutics.com

The application of glycan arrays has revolutionized the study of glycan-binding proteins (GBPs), such as lectins, antibodies, and viral proteins. nih.govpnas.org By including this compound and its analogues on a glycan array, it is possible to screen for proteins that specifically recognize this structure. This information is critical for understanding the biological roles of this tetrasaccharide in processes like cell adhesion, signaling, and host-pathogen interactions. wikipedia.org

Functional Glycomics Approaches to Elucidate Biological Roles

Functional glycomics aims to decipher the biological functions of glycans. nih.govnih.gov This field integrates various experimental approaches to understand how specific glycan structures, such as this compound, contribute to biological processes. researchgate.netoup.comnih.gov

One approach involves the use of glycosyltransferase-deficient mouse models to study the effects of the absence of specific glycan structures. nih.gov By observing the phenotype of these animals, researchers can infer the functions of the missing glycans. Another key technique is the use of glycan microarrays to identify the binding partners of specific glycans, which provides clues about their roles in cell-cell and cell-matrix interactions. nih.gov The ultimate goal is to understand the "glyco-code," the way in which complex carbohydrate structures store and transmit biological information. nih.gov

Targeted Glycan Modification and Labeling Strategies

To study the function and dynamics of specific glycans like this compound, researchers employ targeted modification and labeling strategies. These techniques allow for the visualization and tracking of glycans in living cells and organisms.

Chemoenzymatic Synthesis and Labeling: Chemoenzymatic methods combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions to create complex glycans with specific modifications. nih.govrsc.orgrsc.org This approach can be used to synthesize analogues of this compound that contain a bioorthogonal chemical reporter, such as an azide or an alkyne. These tagged glycans can then be introduced into biological systems and visualized using fluorescent probes. Chemoenzymatic glycan labeling (CEGL) utilizes glycosyltransferases to attach unnatural, tagged monosaccharides to cellular glycans. nih.gov

Post-glycosylational Modification: The biological activity of glycans can be modulated by modifications that occur after the initial assembly of the oligosaccharide chain. acs.orgnih.gov These modifications include sulfation, phosphorylation, and acylation. Studying these modifications on this compound can provide insights into how its function is regulated.

Pathobiological Implications of Aberrant Glycosylation Involving Gal B1 3 Glcnac B1 3 Gal B1 4 a Glc Motifs

Dysregulation in Carcinogenesis and Tumor Progression

Alterations in the synthesis and presentation of glycans on the cell surface are a hallmark of cancer. These changes can affect cell signaling, adhesion, and interaction with the immune system, thereby contributing to tumor growth and spread.

The expression of specific glycan structures can be significantly altered in cancer cells compared to their healthy counterparts, making them valuable as potential biomarkers for diagnosis, prognosis, and monitoring of disease. While the tetrasaccharide Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc itself is not established as a specific biomarker, the underlying structural motifs are highly relevant.

Cancer-associated changes often involve an increase in the branching of N-linked and O-linked glycans, which can serve as scaffolds for the creation of extended polylactosamine chains. nih.gov The enzymes responsible for creating these branches, such as certain N-acetylglucosaminyltransferases (GlcNAc-transferases), are often upregulated in malignant cells. nih.gov The resulting polylactosamine chains, composed of repeating Gal-GlcNAc units like those in the specified tetrasaccharide, can be further modified to create well-known tumor-associated antigens, such as the Sialyl-Lewis a and Sialyl-Lewis x epitopes. The presence and density of these structures on tumor cells have been linked to the stage and aggressiveness of various cancers.

Table 1: Glycosyltransferases and Related Structures in Cancer

| Enzyme/Structure | Role in Glycosylation | Association with Cancer |

|---|---|---|

| Core 2 β1,6-GlcNAc-transferase (C2GnT) | Initiates branching in O-glycans, creating a scaffold for polylactosamine chains. nih.gov | Activity levels are often abnormal in cancer cells, influencing metastatic potential. nih.govnih.gov |

| GlcNAc-transferase V | Creates β1-6 branches in N-glycans. | Increased activity is associated with malignant transformation and metastasis. nih.gov |

The process of metastasis involves the detachment of cancer cells from the primary tumor, their invasion into surrounding tissues, and their travel through the bloodstream or lymphatic system to form secondary tumors. Cell-surface glycans are critically involved in these steps, particularly in cell adhesion.

Polylactosamine chains, such as the Gal(β1-3)GlcNAc(β1-3)Gal... motif, serve as the backbone for selectin ligands like Sialyl-Lewis x (SLex). nih.gov Selectins are adhesion molecules expressed on endothelial cells lining blood vessels. The interaction between SLex on cancer cells and selectins on endothelial cells mediates the initial tethering and rolling of cancer cells along the vessel wall, a crucial step for their extravasation into new tissues. The elongation of polylactosamine chains can enhance the presentation of these terminal adhesion structures, thereby promoting metastatic potential. taylorfrancis.com Studies have shown that increased activity of core 2 GlcNAc-transferase, which creates the necessary branches for these elongated chains, is elevated in metastatic tumor cell lines. nih.gov

Role in Congenital Disorders of Glycosylation (CDGs)

Congenital Disorders of Glycosylation (CDGs) are a group of rare, inherited metabolic diseases caused by defects in the synthesis of glycans. uzh.chnih.gov These disorders typically present in infancy and can affect multiple organ systems due to the widespread importance of proper glycosylation for protein and lipid function. nih.gov

CDGs are often caused by mutations in the genes encoding glycosyltransferases, the enzymes that build glycan chains step-by-step. The synthesis of the Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc structure requires the sequential action of specific enzymes, including a β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT) and a β1,3-galactosyltransferase (β3GalT). nih.gov A deficiency in either of these enzymes would truncate the glycan chain, preventing the formation of the full tetrasaccharide and leading to a CDG.

For example, defects in the β1,3-galactosyltransferase B3GALT6 are known to cause a spondyloepimetaphyseal dysplasia, a type of skeletal and connective tissue disorder that falls under the umbrella of CDGs. uzh.ch While no specific CDG has been exclusively defined by the absence of the Gal(β1-3)GlcNAc(β1-3)Gal(b1-4)a-Glc motif, a defect in the necessary biosynthetic machinery would result in a broad range of clinical manifestations, including neurological symptoms, developmental delay, and hepatopathy, which are common in many types of CDGs. uzh.chnih.gov

Glycan-Related Immune Disorders (e.g., Alpha-Gal Syndrome, focused on the glycan itself)

Alpha-Gal Syndrome (AGS) is a unique and increasingly recognized food allergy characterized by a delayed-onset anaphylactic reaction to the consumption of mammalian meat. researchgate.netcdc.gov This immune disorder is caused by IgE antibodies that specifically target the glycan epitope Gal(α1-3)Gal(β1-4)GlcNAc-R , commonly known as alpha-gal. nih.govnih.govalphagalinformation.org

It is critical to distinguish the alpha-gal epitope from the tetrasaccharide Gal(β1-3)GlcNAc(β1-3)Gal(b1-4)a-Glc.

Table 2: Comparison of the Specified Glycan and the Alpha-Gal Epitope

| Feature | Gal(β1-3)GlcNAc(β1-3)Gal(b1-4)a-Glc | Alpha-Gal Epitope (Gal(α1-3)Gal(β1-4)GlcNAc-R) |

|---|---|---|

| Terminal Linkage | β1-3 (beta linkage) | α1-3 (alpha linkage) |

| Penultimate Sugar | N-acetylglucosamine (GlcNAc) | Galactose (Gal) |

| Immune Recognition in AGS | Not recognized by alpha-gal IgE antibodies. | The direct causative epitope for Alpha-Gal Syndrome. researchgate.netnih.gov |

The alpha-gal epitope is abundant on glycoproteins and glycolipids in all non-primate mammals but is absent in humans and Old World monkeys. alphagalinformation.orgfrontiersin.org Sensitization to alpha-gal is primarily initiated by the bite of certain tick species, such as the Lone Star tick in the United States, which introduce the alpha-gal molecule into the bloodstream. cdc.gov Subsequent exposure to alpha-gal through the consumption of red meat (e.g., beef, pork, lamb) can trigger the release of histamine (B1213489) and other mediators, leading to allergic symptoms that are characteristically delayed by 3 to 6 hours. researchgate.net The specified tetrasaccharide, with its terminal β-linked galactose, does not elicit this IgE-mediated response and is not involved in the pathology of Alpha-Gal Syndrome.

Applications in Glycoengineering and Synthetic Glycobiology

Rational Design of Glycoprotein (B1211001) Therapeutics with Engineered Glycoforms

The glycosylation of therapeutic proteins is a critical quality attribute that influences their efficacy, stability, and immunogenicity. The rational design of glycoprotein therapeutics involves the controlled modification of their glycan structures to enhance their therapeutic properties. The terminal Gal(β1-3)GlcNAc motif, a key feature of the tetrasaccharide , can be strategically incorporated into glycoproteins to create engineered glycoforms with desired functionalities.

One of the primary approaches in this area is the enzymatic modification of existing glycoproteins. By utilizing specific glycosyltransferases, the Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc structure or its constituent parts can be added to the glycan chains of therapeutic proteins. This process, known as glycoengineering, can be used to improve the serum half-life of a protein, enhance its receptor-binding affinity, or reduce its immunogenicity.

Research in this area has led to the development of various chemoenzymatic methods for the synthesis of complex glycans and their attachment to proteins. These methods offer precise control over the glycan structure, allowing for the creation of homogeneous glycoprotein preparations with optimized therapeutic profiles.

Table 1: Research Findings in Glycoprotein Engineering

| Research Area | Key Findings | Potential Application for Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc |

| Chemoenzymatic Synthesis | Development of efficient methods for the synthesis of oligosaccharides and their conjugation to proteins. | Synthesis of the tetrasaccharide for subsequent attachment to therapeutic proteins to create novel glycoforms. |

| Glycan Remodeling | Use of glycosidases and glycosyltransferases to modify the glycan structures of existing glycoproteins. | Introduction of the terminal Gal(β1-3)GlcNAc motif to enhance protein stability or receptor binding. |

| Structure-Function Studies | Investigation of the relationship between glycan structure and glycoprotein function. | Elucidation of the specific roles of the tetrasaccharide in modulating the activity of therapeutic proteins. |

Bioengineering of Glycosylation Pathways in Expression Systems

The production of glycoproteins with specific and consistent glycoforms is a major challenge in biotechnology. Bioengineering the glycosylation pathways of expression systems, such as mammalian cell lines or yeast, offers a powerful solution to this problem. This involves the genetic modification of the host cells to control the synthesis of desired glycan structures.

To produce glycoproteins containing the Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc structure, one could engineer the expression host to express the necessary glycosyltransferases. This would involve introducing the genes for the specific enzymes that catalyze the formation of the β1-3 and β1-4 linkages in the correct sequence.

For instance, the synthesis of the terminal Gal(β1-3)GlcNAc moiety would require the activity of a β-1,3-galactosyltransferase. Research has focused on identifying and characterizing such enzymes from various sources and expressing them in common production cell lines. By controlling the expression levels and localization of these enzymes within the cell's Golgi apparatus, it is possible to drive the glycosylation process towards the formation of the desired tetrasaccharide on a recombinant glycoprotein.

Table 3: Research Findings in Bioengineering of Glycosylation Pathways

| Research Area | Key Findings | Application for this compound |

| Glycosyltransferase Engineering | Identification and cloning of genes for specific glycosyltransferases. | Introduction of β-1,3-galactosyltransferase and β-1,4-galactosyltransferase genes into expression systems to synthesize the tetrasaccharide. |

| Host Cell Line Engineering | Modification of mammalian or yeast cell lines to produce human-like glycosylation patterns. | Creation of cell lines capable of consistently producing therapeutic proteins with the desired tetrasaccharide structure. |

| Metabolic Engineering | Manipulation of cellular metabolic pathways to control the supply of sugar nucleotide donors for glycosylation. | Optimization of the cellular environment to ensure efficient synthesis of the Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)α-Glc glycan. |

Future Perspectives and Emerging Research Avenues for Gal B1 3 Glcnac B1 3 Gal B1 4 a Glc Research

Systems Glycobiology and Computational Modeling of Glycosylation Pathways

The biosynthesis of a complex glycan like Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc is a multi-step enzymatic process occurring within the intricate network of the cell's glycosylation machinery. frontiersin.orgnih.gov Systems glycobiology, an approach that integrates experimental data with computational modeling, offers a powerful lens through which to understand the dynamics and regulation of these pathways.

Future research will increasingly rely on computational models to simulate the glycosylation process that produces Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc. These models can predict how changes in enzyme concentrations, substrate availability, and cellular conditions can affect the final glycan structure. By simulating these complex interactions, researchers can gain insights into the factors that govern the expression of this specific tetrasaccharide on cell surfaces and secreted glycoproteins. nih.gov

Moreover, combining glycoproteomic data with genomic information will provide a more holistic view of glycosylation. diagnosticsworldnews.com This "multi-omic" approach can help identify the specific glycosyltransferases and other enzymes responsible for the synthesis of Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc and how their expression is regulated at the genetic level. Understanding these regulatory networks is crucial for deciphering the biological contexts in which this glycan is produced and its subsequent functions.

Development of Advanced Glycan Synthesis Technologies for Complex Oligosaccharides

The study of specific glycans like Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc has been historically hampered by the difficulty in obtaining pure, well-defined samples. Chemical and chemoenzymatic synthesis of complex oligosaccharides is a challenging endeavor. nih.govrsc.org However, recent advancements in synthesis technologies are paving the way for greater accessibility to these molecules for research purposes.

Automated glycan assembly (AGA) is a transformative technology that has streamlined the synthesis of complex oligosaccharides. nih.govhuji.ac.il This method, which utilizes a solid-phase approach, allows for the sequential addition of monosaccharide building blocks in a controlled and automated fashion, significantly reducing the time and expertise required for synthesis. nih.gov The continued development and refinement of AGA platforms will be instrumental in producing Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc and its analogs in the quantities needed for extensive biological and pharmacological studies.

In parallel, enzymatic and chemoenzymatic strategies are also becoming more sophisticated. nih.govresearchgate.net The discovery and engineering of novel glycosyltransferases with specific activities will enable more efficient and stereoselective synthesis of the desired glycosidic linkages within the tetrasaccharide. nih.gov These advanced synthesis methods are critical for creating a library of related structures, which can be used to probe the specific structural determinants of biological activity.

| Synthesis Technology | Description | Relevance to Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc |

| Automated Glycan Assembly (AGA) | A solid-phase synthesis method that automates the sequential addition of monosaccharide building blocks. nih.govhuji.ac.il | Enables rapid and efficient synthesis of the target tetrasaccharide and its analogs for research. nih.gov |

| Chemoenzymatic Synthesis | A hybrid approach that combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. nih.govresearchgate.net | Allows for the precise construction of the specific glycosidic linkages found in the molecule. researchgate.net |

| One-Pot Synthesis | A strategy where multiple reaction steps are carried out in a single reaction vessel, improving efficiency. nih.gov | Can streamline the synthesis of the oligosaccharide backbone. |

Elucidating Novel Biological Functions and Regulatory Roles of Specific Glycans

Glycans are now recognized as crucial mediators of a wide range of biological processes, from cell-cell recognition to immune modulation. nih.govoup.com A key future direction for Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc research is to unravel its specific biological functions and the mechanisms that regulate its activity.

This tetrasaccharide is known to be an immunodominant glycotope on the surface of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Future research will delve deeper into the interactions between this glycan and the host immune system, aiming to understand how it triggers an immune response and whether this can be harnessed for vaccine development. nih.gov

Beyond its role in infectious diseases, researchers will investigate the presence and function of Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc in other biological contexts. Glycan arrays and other high-throughput screening methods will be employed to identify novel binding partners for this tetrasaccharide, such as lectins and antibodies. labonet.net Identifying these interactions will provide clues to its potential roles in cell adhesion, signaling, and other cellular processes. The expression of this glycan may also be altered in diseases like cancer, making it a potential biomarker for diagnosis and prognosis. news-medical.net

Translation of Glycobiology Research to Diagnostic and Therapeutic Innovations

A major goal of glycobiology research is to translate fundamental discoveries into practical applications for human health. nih.gov The unique structural features and biological activities of Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc make it a promising candidate for the development of new diagnostics and therapeutics.

In the realm of diagnostics, the specific expression of this tetrasaccharide on pathogens or cancer cells could be exploited for the development of highly specific diagnostic tests. wikipedia.orglabiotech.eu For example, antibodies or engineered lectins that recognize Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc could be used in assays to detect the presence of T. cruzi or certain types of cancer cells in patient samples. nih.govinsuline-medical.com

Therapeutically, the immunogenic nature of this glycan presents opportunities for vaccine development against Chagas disease. nih.gov Synthetic versions of the tetrasaccharide, conjugated to carrier proteins, could be used to elicit a protective immune response. nih.gov Furthermore, if this glycan is found to play a role in cancer progression, it could become a target for novel therapies. wikipedia.org Strategies could include the development of monoclonal antibodies that target the glycan for destruction by the immune system or the use of glycan-mimetics to block its interactions with other molecules. insuline-medical.com The field of glycoengineering also offers the potential to modify the glycosylation of therapeutic proteins to enhance their efficacy and targeting. insuline-medical.com

| Application Area | Potential Innovation | Rationale |

| Diagnostics | Development of specific assays for infectious diseases (e.g., Chagas disease) and cancer. labiotech.eunih.gov | The unique expression of Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)a-Glc on certain pathogens and cancer cells can serve as a biomarker. nih.govwikipedia.org |

| Therapeutics | Creation of carbohydrate-based vaccines against Trypanosoma cruzi. nih.gov | The immunogenicity of the tetrasaccharide can be harnessed to stimulate a protective immune response. nih.gov |

| Development of targeted cancer therapies. wikipedia.org | If involved in cancer progression, the glycan can be targeted with antibodies or small molecule inhibitors. insuline-medical.com | |

| Glycoengineering | Modification of therapeutic proteins to improve their function. insuline-medical.com | Altering the glycan structures on biopharmaceuticals can enhance their stability, efficacy, and targeting. nih.gov |

Q & A

Advanced Research Question

- Knockout Models : CRISPR/Cas9 deletion of β3-galactosyltransferases in target cells to assess downstream signaling (e.g., NF-κB activation) .

- Lectin Binding Assays : Use fluorescently labeled lectins (e.g., Ricinus communis agglutinin) to quantify glycan-cell surface interactions .

- Glycowork Motif Analysis : Computational tools (e.g., subgraph isomorphism) identify conserved motifs in glycan datasets linked to signaling pathways .

How do Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) chains differ functionally?

Basic Research Question

- Structural Basis : Type 1 chains favor α1,4-fucosylation (e.g., Lewis antigens), while Type 2 chains are substrates for α2,3-sialylation .

- Biological Roles : Type 1 chains bind selectins in leukocyte trafficking, whereas Type 2 chains dominate in keratan sulfate biosynthesis .

- Antibody Recognition : Monoclonal antibodies (e.g., anti-sialyl Lewis a) show specificity for Type 1 derivatives .

What computational tools are available to predict lectin interactions with this glycan?

Advanced Research Question

- Glycowork : Python-based package for motif detection and subgraph analysis (e.g., identifying internal Lewis X motifs) .

- Molecular Docking : Tools like AutoDock Vina simulate binding to lectins (e.g., galectins) using glycan 3D structures from databases like GlyCosmos .

- IUPAC-to-Structure Rendering : DrawGlycan-SNFG generates visualizations for validating interaction sites .

What is the role of this compound in immune regulation?

Basic Research Question

- Receptor Binding : Binds to Siglec family receptors on immune cells, modulating inflammatory responses .

- Pathogen Defense : Acts as a decoy receptor for viral adhesins (e.g., influenza hemagglutinin) .

- Cancer Microenvironment : Enhances immunosuppressive Treg cell activity via galectin-3 interactions .

How can glycosylation sites in glycoproteins be mapped for this glycan?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.